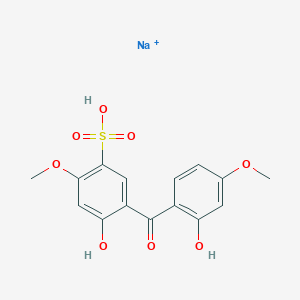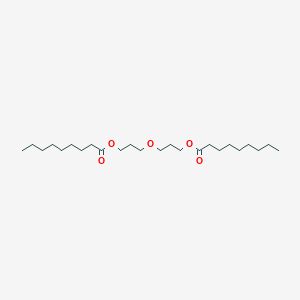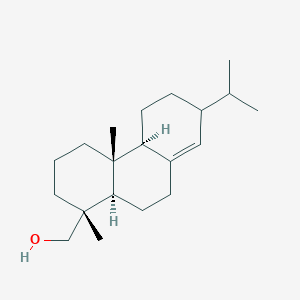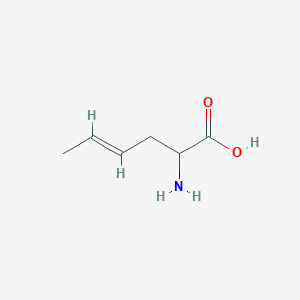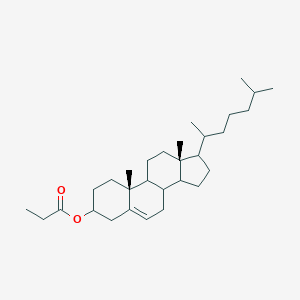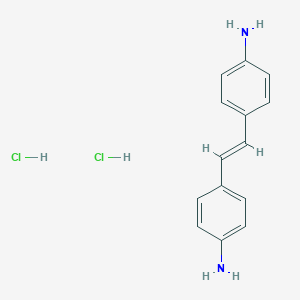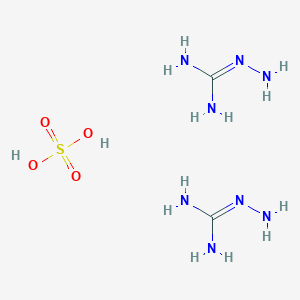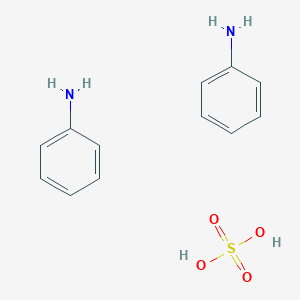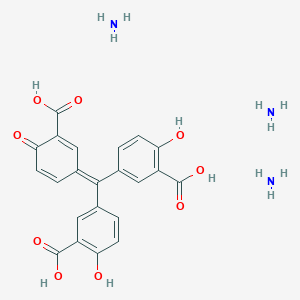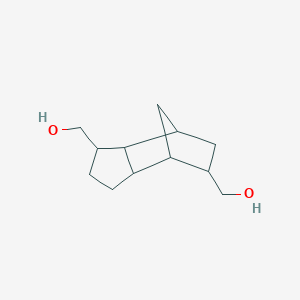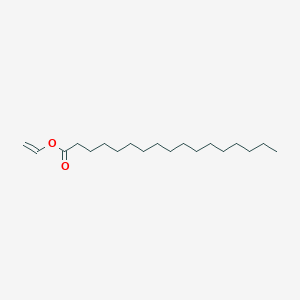
Ethenyl heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl heptadecanoate, also known as vinyl heptadecanoate, is an organic compound with the molecular formula C19H36O2. It is an ester formed from heptadecanoic acid and ethenyl alcohol. This compound is characterized by its long hydrocarbon chain and the presence of a vinyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol, heptadecanol, through hydrogenation reactions.
Substitution: The vinyl group in this compound can participate in various substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Heptadecanol.
Substitution: Halogenated heptadecanoates.
Scientific Research Applications
Ethenyl heptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their material properties.
Biology: The compound is used in the study of lipid metabolism and as a model compound for understanding the behavior of long-chain esters in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound due to its hydrophobic nature and ability to form stable emulsions.
Industry: It is used in the production of coatings, adhesives, and lubricants due to its film-forming properties and chemical stability.
Mechanism of Action
The mechanism of action of ethenyl heptadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The vinyl group in the compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can be metabolized by esterases, leading to the release of heptadecanoic acid and ethenyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl heptadecanoate: Similar in structure but with an ethyl group instead of a vinyl group.
Methyl heptadecanoate: Another ester of heptadecanoic acid, with a methyl group.
Vinyl stearate: Similar in having a vinyl group but derived from stearic acid instead of heptadecanoic acid.
Uniqueness: Ethenyl heptadecanoate is unique due to its combination of a long hydrocarbon chain and a reactive vinyl group, which provides it with distinct chemical properties and reactivity compared to other esters of heptadecanoic acid.
Properties
IUPAC Name |
ethenyl heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVHSQCRJMJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-95-6 |
Source


|
| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
